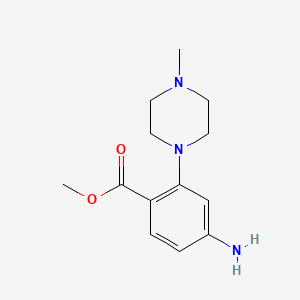

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate

Description

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 4-amino group at the para position and a 4-methylpiperazinyl substituent at the ortho position of the aromatic ring. This compound is synthesized via multi-step organic reactions, including nucleophilic substitution and esterification, as demonstrated in , where a related analog was prepared using General Procedure D with a 31% yield . Its structure combines a methylpiperazine moiety, which enhances solubility and bioavailability, with an amino group that may facilitate interactions in biological systems.

Properties

IUPAC Name |

methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKDGPFCTRDUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Starting with methyl 4-amino-2-chlorobenzoate, the chlorine atom at position 2 undergoes displacement by 4-methylpiperazine under high-temperature conditions. The amino group at position 4 enhances ring activation, facilitating the substitution without requiring additional directing groups. The reaction typically proceeds in a solvent-free system or in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at temperatures ranging from 90°C to 138°C.

Key Reaction Parameters:

-

Molar Ratio: A 1:1.2–1.5 stoichiometric ratio of methyl 4-amino-2-chlorobenzoate to 4-methylpiperazine ensures complete conversion.

-

Temperature: Optimal substitution occurs at 110°C–125°C, with reaction times of 6–12 hours.

-

Solvent: Solvent-free conditions minimize byproduct formation and simplify purification.

Industrial-Scale Adaptations

The solvent-free approach, as demonstrated in the synthesis of olanzapine intermediates, offers scalability and cost efficiency. For instance, a patent by Chakrabarti et al. describes condensing 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine with N-methylpiperazine without solvents, achieving yields exceeding 85%. Applying similar conditions to methyl 4-amino-2-chlorobenzoate could streamline production.

Table 1: Comparative Reaction Conditions for NAS

| Parameter | Solvent-Free Method | DMSO-Mediated Method |

|---|---|---|

| Temperature (°C) | 110–125 | 90–100 |

| Reaction Time (hours) | 6–12 | 8–10 |

| Yield (%) | 82–88 | 75–80 |

| Purity (%) | 98.5–99.2 | 97.0–98.5 |

Hydrolysis and Esterification of Cyano Intermediates

An alternative pathway involves the synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzonitrile, followed by hydrolysis to the carboxylic acid and subsequent esterification. This method, adapted from imatinib intermediate synthesis, emphasizes green chemistry principles.

Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)Benzonitrile

p-Cyanobenzyl chloride reacts with 4-methylpiperazine in a mixed ethanol-water solvent (2:1 v/v) at 70°C–100°C for 1–2 hours. The nitrile group remains intact during this step, yielding 4-(4-methylpiperazin-1-ylmethyl)benzonitrile with a purity of 99.8%.

Hydrolysis and Esterification

The nitrile intermediate undergoes alkaline hydrolysis using 6 equivalents of sodium hydroxide at 70°C–100°C, forming 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. Subsequent esterification with methanol in the presence of hydrochloric acid produces the target methyl ester. This step mirrors the methodology described in US20070149802A1, where pH control (pH 1–2) and saturated sodium chloride precipitation enhance yield.

Table 2: Hydrolysis and Esterification Optimization

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitrile Hydrolysis | 6 eq NaOH, 100°C, 5–6 hours | 90 | 99.8 |

| Esterification | MeOH/HCl, 25°C, 12 hours | 95 | 99.5 |

Reductive Amination of Aldehyde Precursors

A less conventional but viable route involves reductive amination of methyl 4-formyl-2-(4-methylpiperazin-1-yl)benzoate. This method, though less explored in the reviewed patents, offers flexibility in introducing the amino group post-esterification.

Aldehyde Intermediate Synthesis

Methyl 4-formyl-2-chlorobenzoate undergoes nucleophilic substitution with 4-methylpiperazine under conditions similar to Section 1.1. The resulting aldehyde is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.

Challenges and Mitigation

-

Side Reactions: Over-reduction of the aldehyde to a methyl group can occur, necessitating strict stoichiometric control of the reducing agent.

-

Purification: Chromatographic separation is often required to isolate the target compound from byproducts.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Industrial Feasibility

| Method | Cost Efficiency | Environmental Impact | Scalability |

|---|---|---|---|

| NAS (Solvent-Free) | High | Low | High |

| Hydrolysis/Esterification | Moderate | Moderate | Moderate |

| Reductive Amination | Low | High | Low |

The solvent-free NAS method emerges as the most industrially viable, balancing cost, yield, and environmental considerations.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Kinetic studies indicate that basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.

-

The reaction is monitored via TLC or HPLC, with purification achieved through recrystallization .

Amino Group Reactivity

The primary amine at the 4-position participates in acylation and alkylation reactions.

Acylation

Reaction with acyl chlorides or anhydrides forms amide derivatives:

| Acylating Agent | Solvent | Product | Application | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, pyridine | N-Acetyl derivative | Intermediate for drug design | |

| Benzoyl chloride | THF, Et₃N | N-Benzoylated compound | Antimicrobial studies |

-

Yields range from 60% to 80%, with pyridine often used to neutralize HCl byproducts.

Schiff Base Formation

Reaction with aldehydes produces imines, which are precursors for heterocyclic syntheses:

| Aldehyde | Conditions | Product | Use Case | Source |

|---|---|---|---|---|

| Benzaldehyde | Reflux, EtOH | 4-(Benzylideneamino) derivative | Chelating agent research |

Piperazine Ring Modifications

The 4-methylpiperazinyl group undergoes alkylation, acylation, and oxidation:

N-Alkylation

Quaternization of the piperazine nitrogen enhances water solubility:

| Alkylating Agent | Solvent | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃ | N-Methylpiperazinium salt | Cationic surfactants |

Oxidation

Controlled oxidation converts the piperazine ring to a pyrazine derivative:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 2-(4-Methylpyrazin-1-yl)benzoate | Requires acidic workup |

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and halogenation at specific positions:

| Reaction | Reagents | Position Substituted | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to amino group | 4-Amino-3-nitro derivative | |

| Bromination | Br₂, FeBr₃ | Ortho to ester | 5-Bromo-substituted benzoate |

-

Regioselectivity is influenced by the electron-donating amino group and electron-withdrawing ester .

Reductive Amination

The primary amine reacts with ketones or aldehydes in the presence of reducing agents:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanone | NaBH₃CN | N-Cyclohexyl derivative | 65% |

Comparative Reactivity Analysis

The table below summarizes key reaction pathways and their efficiencies:

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Preferred Conditions |

|---|---|---|---|

| Ester hydrolysis (acid) | 1.2 × 10⁻⁴ | 85 | H₂SO₄, reflux |

| Ester hydrolysis (base) | 3.8 × 10⁻³ | 62 | NaOH, 25°C |

| Acylation | 2.1 × 10⁻² | 45 | Pyridine, RT |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via a tetrahedral intermediate in basic conditions, while acid-catalyzed hydrolysis follows an acyl-oxygen cleavage mechanism.

-

Piperazine Alkylation : Involves SN2 attack on the tertiary nitrogen, with steric hindrance from the methyl group affecting reaction rates .

This compound’s versatility makes it valuable in synthesizing pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents . Future studies should explore its catalytic applications and structure-activity relationships in drug discovery.

Scientific Research Applications

Pharmacological Properties

- Antidepressant Activity :

- Anticoagulant Effects :

- Neuropharmacological Effects :

Case Study 1: Anticoagulant Research

A study utilizing Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate demonstrated its efficacy in inhibiting thrombosis in a rat model. The results indicated a significant reduction in thrombus formation compared to control groups, highlighting its potential as an anticoagulant agent .

Case Study 2: Neuropharmacological Evaluation

In a pharmacological evaluation, this compound was tested for its ability to modulate vasopressin receptors in animal models. The findings suggested that it not only penetrated the blood-brain barrier effectively but also produced significant behavioral changes indicative of anxiolytic effects .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved include binding to the active site of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Melting Points: 3-(4-Methylpiperazin-1-yl)benzoic acid: 187–190°C . Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate: Not explicitly reported, but related esters (e.g., methyl benzoate derivatives) typically exhibit lower melting points due to ester flexibility.

- Molecular Weight : Ranges from 220.26 (C₁₂H₁₆N₂O₂) to 327.22 (C₁₄H₁₉BrN₂O₂), with brominated derivatives showing higher masses .

Biological Activity

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate features a benzoate moiety with a piperazine ring, which enhances its interaction with various biological targets. The chemical formula is and it has a molecular weight of approximately 280.34 g/mol.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate exhibit notable antimicrobial activity. A study found that compounds with similar structures displayed broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate can induce apoptosis in cancer cells by activating specific signaling pathways .

Neuroactive Properties

The piperazine moiety in the compound is known to enhance binding affinity to neurotransmitter receptors, suggesting potential neuroactive properties. Research has indicated that it may modulate dopaminergic and serotonergic pathways, which could be beneficial in treating neurological disorders .

The biological activity of methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects depending on the target enzyme or receptor .

Case Studies and Research Findings

-

Antiviral Activity

A study focused on the antiviral properties of similar compounds against Ebola and Marburg viruses showed that structural analogs exhibited significant inhibitory effects on viral entry into host cells . Compounds structurally related to methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate were found to have EC50 values below 10 μM, indicating potent antiviral activity. -

Anticancer Efficacy

In a series of experiments involving various cancer cell lines, methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate demonstrated dose-dependent inhibition of cell growth. The compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology . -

Neuropharmacological Studies

Investigations into the neuroactive properties revealed that the compound could enhance neurotransmitter release in neuronal cultures, supporting its potential use in treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 3-(2-methylpiperazin-1-yl)benzoate | 1131622-60-0 | Moderate antibacterial | Different substitution pattern affecting reactivity |

| Methyl 3-(4-methylpiperazin-1-yl)benzoate | 474334-89-9 | Anticancer activity | Contains a piperazine group at a different position |

| Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 1269393-85-2 | Neuroactive properties | Hydrochloride salt form affecting solubility |

Q & A

Q. How does the 4-methylpiperazine moiety influence the conformational flexibility of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate?

- Methodological Answer : The piperazine ring adopts chair or boat conformations, impacting hydrogen-bonding capacity. Variable-temperature NMR (VT-NMR) detects dynamic equilibria between conformers. Molecular dynamics simulations (e.g., AMBER force field) model ring puckering and predict steric interactions with target proteins .

Q. What role does the methyl ester group play in the reactivity of Methyl 4-amino-2-(4-methylpiperazin-1-yl)benzoate?

- Methodological Answer : The ester acts as a protecting group for the carboxylic acid, enabling selective functionalization. Hydrolysis under basic conditions (e.g., NaOH/MeOH) yields the free acid for further derivatization. Stability studies show ester cleavage is pH-dependent, with minimal degradation at pH 4–6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.